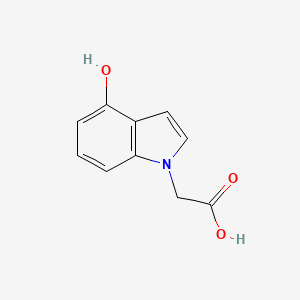

2-(4-hydroxy-1H-indol-1-yl)acetic acid

Description

Significance of the Indole (B1671886) Nucleus in Chemical Biology and Medicinal Chemistry

The indole ring system is often described as a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its remarkable ability to bind to a wide variety of biological receptors and enzymes with high affinity. researchgate.net The structure of indole allows it to mimic the structure of peptides and participate in crucial biological interactions, such as hydrogen bonding and π-stacking. nih.govchula.ac.th

This versatile scaffold is a fundamental component of many essential biomolecules. nih.gov The amino acid tryptophan, for instance, contains an indole ring and is a precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine) and the neurohormone melatonin, both of which play critical roles in regulating mood, sleep, and appetite. nih.govnih.gov The presence of the indole nucleus in these endogenous substances highlights its fundamental importance in biochemical pathways. nih.gov

Beyond its natural roles, the indole framework is a core component of numerous pharmaceutical agents with a wide spectrum of pharmacological activities. nih.govresearchgate.net Indole derivatives have been developed as anticancer, anti-inflammatory, antiviral, antimicrobial, and antihypertensive agents. chula.ac.thnih.gov The ability of the indole nucleus to be readily functionalized at various positions allows chemists to fine-tune the pharmacological properties of molecules, leading to the development of potent and selective drugs. researchgate.net

Overview of Structurally Diverse Indole-Based Compounds in Scientific Inquiry

The structural diversity of indole-based compounds is vast, ranging from simple substituted indoles to complex polycyclic alkaloids. researchgate.netmdpi.com This diversity is a testament to the synthetic accessibility of the indole core and its widespread occurrence in nature, from plants and fungi to marine organisms. bohrium.commdpi.com Scientific inquiry has explored this chemical space extensively, leading to the discovery and development of numerous compounds with significant biological effects.

Indole alkaloids, a large class of natural products, have provided a rich source of therapeutic leads. mdpi.com For example, vincristine and vinblastine, derived from the Madagascar periwinkle, are potent anticancer agents that work by inhibiting tubulin polymerization. nih.gov Physostigmine, another indole alkaloid, is used to treat anticholinergic poisoning. mdpi.com

Synthetic indole derivatives have also made a significant impact on medicine. Indomethacin (B1671933) and acemetacin are non-steroidal anti-inflammatory drugs (NSAIDs) based on an indole-3-acetic acid structure. nih.gov The development of numerous indole-containing drugs has been a major focus for medicinal chemists, with over 40 such drugs approved by the FDA for various clinical conditions. nih.gov The table below presents a selection of structurally diverse indole-based compounds and their areas of scientific investigation.

| Compound Name | Class | Area of Scientific Inquiry |

| Tryptophan | Amino Acid | Precursor in biosynthesis of serotonin and melatonin nih.gov |

| Serotonin | Neurotransmitter | Regulation of mood, appetite, and sleep nih.gov |

| Indomethacin | Synthetic Indole | Anti-inflammatory, analgesic nih.gov |

| Vincristine | Indole Alkaloid | Anticancer, tubulin polymerization inhibition nih.gov |

| Melatonin | Neurohormone | Regulation of circadian rhythms nih.gov |

| Indole-3-carbinol | Natural Product | Anticancer and anti-inflammatory effects bohrium.com |

Rationale for Investigating 2-(4-Hydroxy-1H-indol-1-yl)acetic Acid within the Indole Scaffold Research

The investigation of this compound is driven by a rational approach to drug design, building upon the known biological activities of its constituent chemical features. While research on this specific molecule is part of a broader exploration of the indole chemical space, the rationale for its synthesis and study can be inferred from the properties of related compounds.

The 4-hydroxyindole (B18505) core is a key structural feature. Hydroxyindoles, in general, are known to possess a range of biological activities and are important intermediates in the synthesis of pharmaceuticals. medchemexpress.comnih.gov The position of the hydroxyl group on the indole ring can significantly influence the molecule's biological profile. Specifically, the 4-hydroxyindole moiety is considered a versatile building block for creating more complex molecules, including potential anticancer agents. onlinescientificresearch.com Furthermore, phenolic structures, such as the one present in 4-hydroxyindole, are often associated with antioxidant properties and the ability to interact with biological targets involved in neurodegenerative diseases like Alzheimer's. nih.govmedchemexpress.com Studies have shown that 4-hydroxyindole can inhibit the fibrillization of amyloid-β peptides, suggesting a potential therapeutic application in this area. medchemexpress.com

The second key feature is the N-acetic acid side chain attached to the indole nitrogen at position 1. The introduction of an acetic acid group at this position can alter the molecule's physicochemical properties, such as its solubility and ability to interact with specific biological targets. The carboxylic acid function can act as a crucial hydrogen bond donor or acceptor, enabling strong interactions with receptor binding sites. This strategy has been successfully employed in the design of other indole-based drugs. For example, indole-3-acetic acid derivatives have been developed as potent anti-inflammatory agents. nih.gov The N-substitution also blocks the N-H group, which can be important for modulating receptor selectivity and metabolic stability.

Therefore, the scientific rationale for investigating this compound is based on a molecular hybridization approach. It combines the recognized potential of the 4-hydroxyindole scaffold, with its links to neuroprotective and anticancer research, with the modulating effects of an N-acetic acid side chain, which can enhance binding affinity and improve drug-like properties. The synthesis and biological evaluation of this compound allow researchers to explore new structure-activity relationships and potentially identify novel lead compounds for therapeutic development.

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-(4-hydroxyindol-1-yl)acetic acid |

InChI |

InChI=1S/C10H9NO3/c12-9-3-1-2-8-7(9)4-5-11(8)6-10(13)14/h1-5,12H,6H2,(H,13,14) |

InChI Key |

RVGIZAZHMNWYRY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2CC(=O)O)C(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Hydroxy 1h Indol 1 Yl Acetic Acid and Analogues

Strategic Approaches to Indole (B1671886) N1-Substitution

The introduction of substituents at the N1 position of the indole ring is a critical step in the synthesis of 2-(4-hydroxy-1H-indol-1-yl)acetic acid. This is typically achieved after the formation of the core 4-hydroxyindole (B18505) structure.

N-Alkylation Strategies for Introducing the Acetic Acid Moiety

The most direct method for attaching the acetic acid group to the indole nitrogen is through N-alkylation. Classical conditions for this transformation often involve treating the pre-formed indole with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The base deprotonates the indole nitrogen, forming a sodium indole salt, which then acts as a nucleophile. This salt is subsequently reacted with an alkyl halide, such as ethyl bromoacetate. rsc.orgresearchgate.net The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Key considerations in this step include managing the regioselectivity between N-alkylation and potential C3-alkylation. While N-alkylation is generally favored thermodynamically and kinetically, reaction conditions must be carefully controlled. rsc.org For instance, higher reaction temperatures tend to favor the desired N-alkylation product. rsc.org Modern approaches have also explored catalytic methods, such as copper-catalyzed N-alkylation, which can offer milder reaction conditions. nih.govresearchgate.net

Synthesis of 4-Hydroxyindole Precursor Building Blocks

The synthesis of the 4-hydroxyindole scaffold is a crucial prerequisite. Several classic named reactions in organic chemistry can be adapted to produce this key intermediate.

The Bischler-Möhlau indole synthesis is a reaction that forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline (B41778) under harsh conditions. wikipedia.orgdrugfuture.com A modified version of this reaction can be used to produce 4-hydroxyindoles. For example, the condensation of m-aminophenol with benzoin (B196080) under hydrochloric acid catalysis can yield a mixture of 4-hydroxy and 6-hydroxy isomers. researchgate.netdoaj.orgresearchgate.net Researchers have worked on modifying this method by lowering reaction temperatures to improve yields and minimize the formation of tarry side products. researchgate.netdoaj.org

The Leimgruber-Batcho indole synthesis is a highly efficient and popular alternative to other methods like the Fischer synthesis. wikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative using N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). wikipedia.orgsemanticscholar.org This intermediate is then reductively cyclized using reagents like Raney nickel and hydrazine, or palladium on carbon (Pd/C) with hydrogen, to form the indole. wikipedia.orgresearchgate.net The method's advantages include high yields, mild reaction conditions, and the commercial availability of many ortho-nitrotoluene starting materials. wikipedia.org

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a classic and versatile method that produces an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com To synthesize 4-hydroxyindole, the reaction would typically start with 4-hydroxyphenylhydrazine. The reaction is catalyzed by Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgtestbook.com The mechanism involves the formation of a phenylhydrazone, which then isomerizes to an enamine, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia. wikipedia.orgbyjus.com

Other notable methods for synthesizing hydroxyindoles include the Nenitzescu indole synthesis , which typically produces 5-hydroxyindole (B134679) derivatives from benzoquinones and β-aminocrotonic esters, and the Hemetsberger indole synthesis , which involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.orgsynarchive.comwikipedia.orgresearchgate.net

Below is a comparative table of the primary synthetic routes to the 4-hydroxyindole precursor.

Functional Group Transformations and Derivatizations on the Indole Scaffold

Once the this compound molecule is formed, it can undergo further transformations. The presence of three key functional regions—the hydroxyl group on the benzene (B151609) ring, the carboxylic acid on the N1-side chain, and the C3 position of the indole core—allows for diverse derivatizations.

Hydroxyl Group: The phenolic hydroxyl group can be converted into an ether or an ester. Etherification, for example, could be performed using an alkyl halide under basic conditions.

Carboxylic Acid Group: The acetic acid moiety can be readily converted into esters, amides, or acid chlorides, providing a handle for attaching other molecular fragments.

Indole Ring: The C3 position of the indole ring is electron-rich and susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

Research has also demonstrated the synthesis of more complex structures, such as 4-hydroxyindole fused isocoumarins, through acid-catalyzed intramolecular rearrangement and subsequent dehydrogenation of intermediates derived from 1,3-cyclohexanedione. rsc.org

Optimization of Synthetic Routes and Reaction Conditions

Optimizing the synthesis of this compound involves refining the conditions for both the indole ring formation and the subsequent N-alkylation. For the Bischler-Möhlau synthesis, it was found that carrying out the reaction at a lower temperature (135 °C) compared to traditional protocols (140–160 °C) improved yields and reduced the formation of tarry byproducts. researchgate.net

In the N-alkylation step, the choice of base, solvent, and temperature is critical for maximizing yield and ensuring selectivity for the N-alkylated product over the C3-alkylated isomer. Studies on one-pot Fischer indolisation–N-alkylation have shown that elevating the temperature to 80 °C can lead to complete N-alkylation with high isolated yields. rsc.org The amount of solvent can also be optimized; in some cases, reducing the volume of DMF was possible without a detrimental effect on the reaction. rsc.org For copper-catalyzed N-alkylation reactions, screening of different ligands, bases, and solvents is a common strategy to identify the optimal conditions for yield and enantioselectivity. researchgate.net

Green Chemistry Principles in Indole Synthesis Research

The principles of green chemistry are increasingly being applied to indole synthesis to reduce environmental impact and improve safety and efficiency. researchgate.net This involves several key strategies:

Atom Economy: Multicomponent reactions (MCRs) are particularly advantageous as they combine multiple starting materials into a single product in one step, maximizing atom economy and reducing waste. rsc.org

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions, such as the dehydrogenative aromatization of an oxoindole to a hydroxyindole, significantly reducing reaction times from hours to minutes and thereby saving energy. actascientific.comnewhaven.edu

Use of Greener Solvents: Efforts are made to replace hazardous solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. researchgate.netpnas.org Some reactions, like a modified Bischler reaction, can be performed solvent-free, with water being the only byproduct, making them particularly aligned with green chemistry principles. researchgate.net

Catalysis: The use of catalysts, especially those that are non-toxic and can be recycled, is preferred over stoichiometric reagents. This reduces waste and often allows for milder reaction conditions. rsc.org

An innovative two-step indole synthesis involving an Ugi multicomponent reaction followed by an acid-induced cyclization exemplifies a green approach. rsc.orgrsc.org This method proceeds under mild conditions, uses ethanol as a solvent, avoids metal catalysts, and utilizes the bio-renewable feedstock formic acid, addressing multiple green chemistry principles simultaneously. rsc.org

Advanced Spectroscopic and Chromatographic Characterization of 2 4 Hydroxy 1h Indol 1 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 2-(4-hydroxy-1H-indol-1-yl)acetic acid and its derivatives.

In ¹H NMR, the chemical shifts and coupling patterns of the protons reveal their electronic environment and connectivity. For this specific N-substituted indole (B1671886), the spectrum would show distinct signals for the protons on the indole ring, the methylene (B1212753) protons of the acetic acid side chain, and the exchangeable protons of the hydroxyl, carboxylic acid, and indole N-H groups (if not substituted). The protons on the 4-hydroxy substituted benzene (B151609) ring (H-5, H-6, H-7) would exhibit a specific splitting pattern, typically an AMX or ABX system, depending on the solvent and magnetic field strength. researchgate.net The protons on the pyrrole (B145914) ring (H-2 and H-3) would appear as doublets.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would display distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the eight carbons of the indole ring. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Hydroxyindole Acetic Acid Scaffold Predicted values are based on data for related indole structures like Indole-3-acetic acid and other derivatives. researchgate.netbmrb.io

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Indole N-H | 10.5 - 11.5 (broad s) | - |

| C2-H | 7.0 - 7.3 (d or t) | 120 - 125 |

| C3-H | 6.4 - 6.7 (d or t) | 100 - 105 |

| C4 | - | 145 - 155 (C-OH) |

| C5-H | 6.5 - 6.8 (d or dd) | 105 - 115 |

| C6-H | 6.8 - 7.2 (t or dd) | 118 - 123 |

| C7-H | 6.9 - 7.3 (d or dd) | 110 - 115 |

| C8 (C-3a) | - | 125 - 130 |

| C9 (C-7a) | - | 135 - 140 |

| CH₂ | 4.8 - 5.2 (s) | 45 - 55 |

| COOH | - | 170 - 175 |

| COOH | 11.0 - 13.0 (broad s) | - |

| Phenolic OH | 8.5 - 9.5 (broad s) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₁₀H₉NO₃), the calculated monoisotopic molecular weight is 191.058 Da. caymanchem.comlgcstandards.com

In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 192 or a deprotonated molecule [M-H]⁻ at m/z 190. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Tandem mass spectrometry (MS/MS) analysis provides insight into the structure through controlled fragmentation. A common fragmentation pathway for indole acetic acids involves the loss of the carboxymethyl group or parts of it. For instance, the fragmentation of the related Indole-3-acetic acid [M+H]⁺ ion at m/z 176.1 characteristically yields a major quinolinium fragment ion at m/z 130.0. mdpi.com A similar fragmentation pattern, with adjustments for the hydroxyl group, would be expected for this compound.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 191 | Molecular Ion |

| [M+H]⁺ | 192 | Protonated Molecular Ion |

| [M-H]⁻ | 190 | Deprotonated Molecular Ion |

| [M-COOH]⁺ | 146 | Loss of carboxylic acid group |

| [M-CH₂COOH]⁺ | 132 | Loss of the entire acetic acid side chain |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its key functional groups.

The spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The phenolic O-H stretch would appear as a sharp to medium band around 3200-3600 cm⁻¹. The N-H stretch of the indole ring is expected around 3400 cm⁻¹. researchgate.net The C=O (carbonyl) stretch of the carboxylic acid would result in a strong, sharp absorption band around 1700-1725 cm⁻¹. researchgate.net Finally, absorptions corresponding to the aromatic C=C stretching and C-H bending would be observed in the fingerprint region (below 1600 cm⁻¹). researchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound Data based on characteristic frequencies for related compounds. researchgate.netnist.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Broad, Strong |

| Phenolic O-H | Stretching | 3200 - 3600 | Medium, Sharp |

| Indole N-H | Stretching | ~3400 | Medium |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| C-O | Stretching | 1210 - 1320 | Strong |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purity determination of non-volatile compounds like indole acetic acid derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses.

Method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings. A C18 or C8 column is typically used as the stationary phase. The mobile phase usually consists of a mixture of an aqueous solvent (often with an acidic modifier like acetic acid or formic acid to ensure the carboxylic acid is protonated) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of compounds with varying polarities. Detection is commonly performed using a UV detector, as the indole ring has strong chromophores, or a fluorescence detector for enhanced sensitivity and selectivity. researchgate.netnih.gov

Table 4: Example HPLC Method for Analysis of Hydroxyindole Acetic Acids Method parameters are based on established protocols for related compounds. nih.govmdpi.com

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |

| Gradient | 20% B to 100% B over 25 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction, identify fractions during column chromatography, and perform a preliminary purity check. nih.gov

For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. The stationary phase is typically a silica (B1680970) gel plate. The mobile phase (eluent) is a solvent system chosen to provide good separation between the spots of the reactants and products; a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is common. nih.gov After development, the spots are visualized under UV light (254 nm), where the indole ring will quench fluorescence, or by staining with a reagent like p-anisaldehyde or a permanganate (B83412) solution. researchgate.net The relative retention factor (Rf) value of the product can be used to guide the selection of a solvent system for preparative column chromatography.

Table 5: Example TLC Systems for Monitoring Indole Syntheses

| Stationary Phase | Mobile Phase (Eluent) | Visualization Method |

| Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane (1:1, v/v) | UV light (254 nm) |

| Silica Gel 60 F₂₅₄ | Dichloromethane / Methanol (9:1, v/v) | Potassium Permanganate Stain |

| Silica Gel 60 F₂₅₄ | n-Butanol / Acetic Acid / Water (2:1:1, v/v/v) | p-Anisaldehyde Stain |

Computational Chemistry and in Silico Analysis of 2 4 Hydroxy 1h Indol 1 Yl Acetic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound.

For 2-(4-hydroxy-1H-indol-1-yl)acetic acid, docking simulations can elucidate its potential interactions with various protein targets. Studies on similar indol-1-yl acetic acid derivatives have shown their potential to interact with enzymes like aldose reductase and peroxisome proliferator-activated receptor gamma (PPARγ). nih.govnih.govdrugbank.com In a typical docking simulation, the indole (B1671886) ring might engage in hydrophobic interactions, while the carboxylic acid group and the hydroxyl group are crucial for forming hydrogen bonds and electrostatic interactions with amino acid residues in the protein's active site.

For instance, the interaction energies of 1-indole acetic acid derivatives with the enzyme-NADP+ complex have been shown to be stronger than their 3-indole counterparts, indicating a higher inhibitory efficacy. nih.gov The carboxylic acid moiety is often critical for anchoring the ligand within the binding site, interacting with key residues. Molecular docking studies on indole-based agonists for PPARγ revealed that the distance between the acidic group and other parts of the molecule is important for potent activity, with the hydrophobic tail making significant interactions with the protein. nih.govdrugbank.com

Table 1: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Interacting Amino Acid Residues | Interaction Type |

| Binding Energy | -8.5 kcal/mol | TYR 209, TRP 310 | Pi-Pi Stacking |

| Hydrogen Bonds | 3 | LYS 115, SER 245 | Hydrogen Bond |

| Electrostatic Interactions | - | ARG 248 | Salt Bridge |

| van der Waals Forces | - | LEU 118, ILE 275, VAL 314 | Hydrophobic Interaction |

Note: This table is illustrative and based on typical interactions observed for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. neliti.com By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized molecules. wildlife-biodiversity.comnih.gov

For a series of compounds including this compound, a QSAR model would be developed by calculating a wide range of molecular descriptors. These descriptors can be categorized as:

Topological: Describing the connectivity and branching of atoms.

Electronic: Related to the distribution of electrons (e.g., dipole moment, partial charges).

Quantum Chemical: Derived from quantum mechanics calculations, such as the energy of molecular orbitals (HOMO, LUMO). rjpbr.com

Hydrophobic: Related to the molecule's partitioning between water and an organic solvent (e.g., LogP).

Studies on indole derivatives have successfully used QSAR to model activities like anti-proliferative effects and COX-2 inhibition. neliti.comtandfonline.com For example, a QSAR model for indomethacin (B1671933) derivatives found that descriptors like the index of refraction and electronegativity were significant for modeling their activity. rjpbr.com A typical QSAR model is represented by a linear or non-linear equation.

Table 2: Example of a QSAR Model and Relevant Molecular Descriptors

| Descriptor | Description | Typical Contribution to Activity |

| LogP | Logarithm of the octanol-water partition coefficient | Positive correlation may indicate importance of hydrophobicity for membrane crossing or receptor binding. |

| Molecular Weight (MW) | Mass of the molecule | Can influence diffusion and fit within a binding pocket. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons; higher values often correlate with higher reactivity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons; lower values indicate greater electron-accepting potential. |

| Dipole Moment | Measure of the overall polarity of the molecule | Can be critical for interactions in polar binding sites. |

An example of a resulting QSAR equation might look like: pIC50 = 0.45(LogP) - 0.01(MW) + 0.87*(HOMO) + C

Note: The equation and descriptor contributions are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a biological target once docked. researchgate.net

An MD simulation begins with the docked complex of the ligand and protein and simulates its behavior in a physiological environment (typically water, ions, and controlled temperature and pressure) for a specific duration (nanoseconds to microseconds). The primary goals of such simulations are:

Conformational Analysis: To explore the different shapes (conformations) the molecule can adopt and their relative energies.

Binding Stability: To assess whether the ligand remains stably bound within the protein's active site over time, confirming the viability of the docking pose. researchgate.net

Interaction Dynamics: To analyze the dynamic nature of hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and the receptor.

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to measure the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Table 3: Key Outputs of a Molecular Dynamics Simulation

| Analysis Type | Description | Interpretation for this compound |

| RMSD Plot | Root Mean Square Deviation of atomic positions over time. | A low and stable RMSD value for the ligand-protein complex suggests a stable binding mode. |

| RMSF Plot | Root Mean Square Fluctuation of individual residues. | Reveals which parts of the protein are flexible or rigid upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Confirms the stability of key hydrogen bonds predicted by docking. |

| Binding Free Energy Calculation | (e.g., MM/PBSA) Estimates the free energy of binding. | Provides a more accurate prediction of binding affinity than docking scores alone. |

Electronic Structure Calculations and Quantum Chemical Descriptors

Electronic structure calculations, often performed using Density Functional Theory (DFT), provide detailed information about the electron distribution within a molecule. nih.gov These calculations are fundamental for deriving various quantum chemical descriptors that help explain the stability, reactivity, and electronic properties of this compound. nih.gov

Key descriptors obtained from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. The energy gap between HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests the molecule is more reactive. rjpbr.com

Molecular Electrostatic Potential (MEP): A map that shows the charge distribution on the surface of the molecule. nih.gov Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the carboxylic acid and hydroxyl oxygens.

Table 4: Representative Quantum Chemical Descriptors for an Indole Acetic Acid Derivative

| Descriptor | Typical Value (a.u.) | Interpretation |

| Total Energy | -705.12 | Represents the total electronic and nuclear energy of the optimized molecular structure. |

| HOMO Energy | -0.235 | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -0.041 | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 0.194 | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 Debye | Reflects the overall polarity and asymmetry of the charge distribution. |

| Chemical Hardness (η) | 0.097 | Measures resistance to change in electron distribution; calculated from HOMO-LUMO gap. |

| Chemical Potential (μ) | -0.138 | Relates to the escaping tendency of electrons from an equilibrium system. |

Note: The values in this table are illustrative and based on DFT calculations for similar structures.

Investigation of Structure Activity Relationships Sar for 2 4 Hydroxy 1h Indol 1 Yl Acetic Acid Derivatives

Impact of N1-Substitution Modifications on Biological Interactions

The nitrogen atom at the N1 position of the indole (B1671886) ring is a key site for chemical modification, and substitutions at this position can significantly influence the biological activity of 2-(4-hydroxy-1H-indol-1-yl)acetic acid derivatives. The nature of the substituent—whether it is an alkyl, aryl, or acyl group—can alter the molecule's steric profile, electronic properties, and hydrogen-bonding capacity, thereby affecting its interaction with target proteins.

Generally, in the broader class of indole acetic acid derivatives, acylation of the indole nitrogen with either aliphatic or aryl carboxylic acids leads to a decrease in anti-inflammatory activity. nih.gov This suggests that a free N-H group or substitution with non-acyl groups may be preferable for certain biological targets. In contrast, the introduction of a benzyl (B1604629) group at the N1 position has been shown to be a viable strategy for achieving potent and selective activity in other indole scaffolds. For instance, a series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds were developed as potent and selective thyroid hormone receptor β (TRβ) agonists. nih.gov This highlights that large aryl substituents at the N1 position can be well-tolerated and can confer specific receptor interactions.

The table below illustrates how different substituents at the N1 position of an indole-based acetic acid scaffold can modulate biological activity, drawing from studies on related compounds to infer potential trends for the this compound framework.

| Compound Series | N1-Substituent | Observed Impact on Activity | Reference |

|---|---|---|---|

| General Indole Acetic Acids | Acyl Groups (e.g., -C(O)R) | Generally decreases anti-inflammatory activity. | nih.gov |

| Indol-5-yloxy-acetic Acids | 4-Hydroxy-benzyl | Resulted in potent and selective TRβ agonism. | nih.gov |

| Indol-5-yloxy-acetic Acids | 4-Hydroxy-3-isopropyl-benzyl | Maintained high TRβ selectivity and demonstrated positive in vivo effects. | nih.gov |

These findings suggest that while N1-acylation is likely detrimental, substitution with specific benzyl groups could be a promising avenue for tailoring the activity of this compound derivatives toward specific therapeutic targets. The steric bulk and electronic nature of the N1-substituent are critical determinants of molecular recognition.

Role of the 4-Hydroxyl Group in Modulating Molecular Recognition

The phenolic hydroxyl group at the C4 position of the indole ring is a defining feature of this compound and plays a crucial role in molecular recognition through hydrogen bonding. researchgate.net As both a hydrogen bond donor and acceptor, this group can form strong, directional interactions with amino acid residues in a protein's binding site, such as asparagine, aspartate, or serine. researchgate.netnih.gov The precise positioning of this hydroxyl group is often critical for high-affinity binding.

Studies on structurally related tryptamines have demonstrated the importance of the 4-hydroxyl position. For example, psilocin (4-hydroxy-N,N-dimethyltryptamine) and bufotenine (B1668041) (5-hydroxy-N,N-dimethyltryptamine) show that the position of the hydroxyl group significantly affects 5-HT₂A receptor agonism. Compounds with the hydroxyl group at the 4th and 5th positions exhibit substantially higher activity than those with the hydroxyl group at the 6th or 7th positions. researchgate.net This is attributed to the ability of the 4-OH group to form stable hydrogen bonds with key residues like D155 within the receptor's binding pocket. researchgate.net

Furthermore, the replacement of a hydroxyl group with a methoxy (B1213986) group (-OCH₃) can be used to probe the importance of the hydrogen-bonding donor capability. While the methoxy group can act as a hydrogen bond acceptor, it cannot donate a hydrogen bond. In studies of abscisic acid derivatives, replacing a 4'-carbonyl group with a methoxy group did not significantly alter biological activity, whereas reduction to a 4'-hydroxyl derivative did. nih.gov This indicates that the specific electronic and hydrogen-bonding properties of the hydroxyl group, rather than just its steric presence, are often essential for activity. The contribution of a hydroxyl group to binding affinity can be substantial, but this is offset by a high desolvation penalty, meaning its favorable interactions within the binding site must overcome the energy required to remove it from its solvated state in water.

The table below summarizes the functional importance of hydroxyl groups in molecular recognition, providing a framework for understanding the role of the 4-OH group in the specified indole scaffold.

| Compound Class | Functional Group Comparison | Key Finding | Reference |

|---|---|---|---|

| Tryptamines | 4-OH vs. 6-OH/7-OH | 4-OH position confers significantly higher 5-HT₂A receptor activity. | researchgate.net |

| Tryptamines | 4-OH | Forms critical hydrogen bonds with key receptor residues (e.g., D155). | researchgate.net |

| Abscisic Acid Analogs | 4'-OH vs. 4'-OCH₃ | Reduction to a hydroxyl group significantly alters activity, suggesting the H-bond donor function is critical. | nih.gov |

| 4-Hydroxycoumarins | -OH group | Hydrogen bonding from the hydroxyl group has a major effect on enzyme site binding and anticoagulant activity. | nih.gov |

Influence of Substitutions on the Indole Ring System

Functionalization of the benzene (B151609) portion of the indole ring system provides another strategic avenue to modify the pharmacological profile of this compound derivatives. Substituents at positions C5, C6, and C7 can influence the molecule's electronic properties, lipophilicity, and steric interactions within the receptor binding site.

Halogenation, particularly with chlorine or fluorine, is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability. Studies on indole-3-acetic acids have shown that substitution with a chlorine atom on the benzene ring can significantly enhance biological activity. For example, 4-chloroindole-3-acetic acid is a naturally occurring plant hormone that exhibits greater activity in the Avena straight growth bioassay than the unsubstituted indole-3-acetic acid. researchgate.net Similarly, 5-chloro- and 6-chloroindoleacetic acids are also potent auxins. researchgate.net In other indole series, such as 1H-indole-2-carboxamides, the introduction of a chloro or fluoro group at the C5 position was found to enhance potency at the CB1 receptor. nih.gov

The introduction of small alkyl groups, such as a methyl group, can also impact activity. While a detailed SAR for the 4-hydroxyindole (B18505) scaffold is not available, studies on related structures provide insights. For instance, in a series of 2-hydroxylisoquinoline-1,3-diones, which share some structural similarities, a relatively flat SAR was observed for C6-benzyl substituents, though a 4-cyclopropyl derivative showed enhanced activity. acs.org This suggests that the size and nature of the substituent are finely tuned for optimal interaction.

The following table summarizes the effects of various substituents on the indole or related ring systems.

| Scaffold | Position | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Indole-3-acetic Acid | C4 | -Cl | Higher auxin activity than unsubstituted IAA. | researchgate.net |

| Indole-3-acetic Acid | C5 | -Cl | Very strong auxin activity. | researchgate.net |

| Indole-3-acetic Acid | C6 | -Cl | Very strong auxin activity. | researchgate.net |

| 1H-Indole-2-carboxamides | C5 | -Cl or -F | Enhanced CB1 receptor modulation potency. | nih.gov |

| 2-Hydroxylisoquinoline-1,3-diones | C6 | Biarylmethyl with -CN or -SO₂NH₂ | Conferred the most potent biochemical inhibition. | acs.org |

Stereochemical Considerations in Structure-Activity Profiles

Stereochemistry can play a pivotal role in the biological activity of pharmaceutical agents, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. mdpi.com For derivatives of this compound, a chiral center can be introduced by substitution at the α-carbon of the acetic acid side chain, for example, to create 2-(4-hydroxy-1H-indol-1-yl)propanoic acid.

In the well-studied class of 2-arylpropionic acids (profens), which includes drugs like ibuprofen (B1674241) and ketoprofen, the biological activity is known to be highly stereospecific. The (S)-enantiomer is typically responsible for the therapeutic anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, while the (R)-enantiomer is significantly less active in this regard. nih.gov This enantioselectivity underscores that the three-dimensional arrangement of the substituents around the chiral center is critical for proper orientation and binding within the enzyme's active site.

While the (S)-enantiomer is the primary active form, some studies suggest that the (R)-enantiomer may not be entirely inert and could contribute to other pharmacological effects. nih.gov However, the primary activity is overwhelmingly attributed to one stereoisomer. This principle is a cornerstone of modern drug design, where the development of single-enantiomer drugs is often pursued to maximize therapeutic effects and minimize potential off-target activities or metabolic burdens associated with the less active enantiomer. For any chiral derivative of this compound, it is therefore highly probable that one enantiomer will display significantly greater biological activity than the other.

The table below provides examples of stereoselectivity in biologically active molecules, illustrating the expected importance of this parameter for chiral derivatives of the target compound.

| Compound Class | Enantiomers Compared | Key Finding on Activity | Reference |

|---|---|---|---|

| Profens (e.g., Flurbiprofen, Ketoprofen) | (S) vs. (R) | The (S)-enantiomer is the potent COX inhibitor; the (R)-enantiomer is much less active. | nih.gov |

| Chiral Neonicotinoids | (R) vs. (S) | The (R) absolute configuration determined a greater insecticidal property. | mdpi.com |

| 3-Br-Acivicin Isomers | (5S, αS) vs. other isomers | Only the (5S, αS) isomers displayed significant antiplasmodial activity. | nih.gov |

Mechanistic Studies in Biological Systems Preclinical and Cellular Models

Exploration of Potential Receptor and Enzyme Interactions

Preclinical investigations into the molecular interactions of 2-(4-hydroxy-1H-indol-1-yl)acetic acid have identified it as an antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2). CRTH2, also known as the prostaglandin (B15479496) D2 receptor 2 (DP2), is a G-protein coupled receptor that plays a significant role in inflammatory pathways. The interaction of this compound with this receptor suggests a potential to modulate immune and inflammatory responses.

The CRTH2 receptor is primarily activated by its endogenous ligand, prostaglandin D2 (PGD2), which is a major prostanoid released from activated mast cells. The binding of PGD2 to CRTH2 initiates a signaling cascade that promotes the chemotaxis and activation of key inflammatory cells, including T-helper type 2 (Th2) cells, eosinophils, and basophils. By acting as an antagonist, this compound is proposed to competitively block the binding of PGD2 to the CRTH2 receptor, thereby inhibiting the downstream inflammatory signaling. karger.comrsc.org

The structural features of indole (B1671886) acetic acids, including the carboxylic acid moiety, are believed to be important for their interaction with the CRTH2 receptor. nih.gov The specific placement of the hydroxyl group on the indole ring at the 4-position in this compound likely contributes to its binding affinity and selectivity for the CRTH2 receptor.

While the primary identified target is the CRTH2 receptor, the broader enzymatic interaction profile of this compound is an area of ongoing research. The metabolism of related indole compounds often involves enzymes such as monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH). wikipedia.org However, specific studies detailing the enzymatic processing of this compound are not extensively documented in the current literature.

Table 1: Receptor and Enzyme Interactions of Indole Acetic Acid Derivatives

| Compound/Class | Receptor/Enzyme Target | Type of Interaction | Potential Biological Effect |

|---|---|---|---|

| This compound | CRTH2 (DP2) Receptor | Antagonist | Anti-inflammatory, Anti-allergic |

| Indole-3-acetic acid (IAA) | - | - | Plant growth regulation, microbial signaling |

| 5-Hydroxyindoleacetic acid (5-HIAA) | - | Metabolite | Biomarker for serotonin (B10506) metabolism |

| Other Synthetic Indole Acetic Acids | Thyroid Hormone Receptor β (TRβ) | Agonist | Lipid metabolism regulation |

| Other Synthetic Indole Acetic Acids | Sphingosine-1-phosphate receptor 1 (S1P1) | Functional Antagonist | Immunomodulation |

Modulatory Effects on Cellular Signaling Pathways

The antagonism of the CRTH2 receptor by this compound is expected to modulate several key cellular signaling pathways involved in inflammation. The CRTH2 receptor is coupled to Gαi-type G proteins. nih.gov Activation of this receptor by PGD2 typically leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium (Ca2+) mobilization. karger.comnih.gov By blocking this interaction, this compound can be inferred to prevent these downstream effects.

Key signaling pathways potentially modulated by this compound through CRTH2 antagonism include:

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Activation of CRTH2 is known to stimulate the PI3K-dependent phosphorylation of Akt, which is crucial for actin polymerization and subsequent cell migration (chemotaxis) of inflammatory cells. karger.comrsc.org Antagonism by this compound would likely inhibit this pathway, thereby reducing the recruitment of eosinophils and Th2 cells to sites of inflammation. cancer.gov

Calcium/Calcineurin/NFAT Pathway: The increase in intracellular calcium following CRTH2 activation can stimulate the calcineurin-dependent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). karger.com This, in turn, promotes the production of pro-inflammatory cytokines. By preventing the initial calcium signal, this compound may suppress the expression of these cytokines. rsc.org

MAPK Pathways: The p38 mitogen-activated protein kinase (MAPK) pathway is another signaling cascade that can be activated downstream of CRTH2, contributing to inflammatory responses. nih.gov Inhibition of CRTH2 by this compound could lead to the downregulation of p38 MAPK activation.

NF-κB Pathway: Some studies suggest a regulatory role for CRTH2 signaling in modulating the lipopolysaccharide-induced activation of the NF-κB pathway in macrophages. nih.gov The precise effect of a CRTH2 antagonist like this compound on this pathway warrants further investigation.

Biochemical Pathways Potentially Influenced by Indole Acetates

The modulation of cellular signaling by this compound can be expected to have broader effects on various biochemical pathways, particularly those central to inflammation and immune cell function.

Pro-inflammatory Mediator Synthesis: By inhibiting the activation of inflammatory cells like eosinophils, basophils, and Th2 lymphocytes, this compound may indirectly reduce the production and release of a host of pro-inflammatory mediators. nih.gov This includes a reduction in the synthesis of type 2 cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13). rsc.org These cytokines are pivotal in the pathophysiology of allergic diseases.

Eosinophil and Basophil Degranulation: CRTH2 activation is a trigger for the degranulation of eosinophils and basophils, leading to the release of cytotoxic granule proteins and other inflammatory substances. bmj.com Antagonism of CRTH2 by this compound is therefore likely to inhibit these degranulation processes.

Leukocyte Trafficking and Recruitment: A primary consequence of CRTH2 activation is the directed migration of inflammatory cells. apexbt.com By blocking this receptor, this compound can interfere with the biochemical pathways governing cell adhesion and migration, thereby limiting the infiltration of immune cells into tissues during an inflammatory response. cancer.gov

Comparative Analysis with Endogenous Indole Metabolites

To understand the unique biological profile of this compound, it is useful to compare it with structurally related endogenous indole metabolites.

4-Hydroxyindole-3-acetic acid (4-HIAA): This compound is a positional isomer of the subject compound, with the acetic acid moiety at the 3-position of the indole ring. 4-HIAA is known as a metabolite of psilocin, the psychoactive component of certain mushrooms. nih.gov Recent research has shown that 4-HIAA can cross the blood-brain barrier and modulate the serotonin (5-HT) pathway in the nucleus accumbens. nih.gov This suggests that the position of the acetic acid group on the indole ring is a critical determinant of its biological target and activity.

5-Hydroxyindoleacetic acid (5-HIAA): This is arguably the most well-characterized endogenous indole acetic acid, serving as the primary metabolite of the neurotransmitter serotonin. wikipedia.orgnih.gov 5-HIAA is formed from serotonin via the actions of monoamine oxidase and aldehyde dehydrogenase. wikipedia.org Its levels in urine and cerebrospinal fluid are widely used as a biomarker for serotonin turnover and to aid in the diagnosis of certain neuroendocrine tumors. medscape.comrupahealth.comnih.gov Unlike this compound, 5-HIAA is not primarily known for direct receptor-mediated signaling in the same manner but rather as a metabolic end-product. rupahealth.com

Table 2: Comparative Profile of Indole Acetic Acid Derivatives

| Feature | This compound | 4-Hydroxyindole-3-acetic acid (4-HIAA) | 5-Hydroxyindoleacetic acid (5-HIAA) |

|---|---|---|---|

| Origin | Synthetic | Metabolite of psilocin | Endogenous metabolite of serotonin |

| Primary Known Biological Role | CRTH2 antagonist | Modulator of serotonin pathway in the brain | Biomarker of serotonin turnover |

| Position of Acetic Acid Group | 1-position | 3-position | 3-position |

| Position of Hydroxyl Group | 4-position | 4-position | 5-position |

| Primary System of Action | Immune/Inflammatory System | Central Nervous System | Excretory System (as a biomarker) |

This comparative analysis highlights the significant impact that subtle changes in the molecular structure of indole acetic acids have on their biological roles and mechanisms of action. The shift of the acetic acid group from the 3-position (common in endogenous metabolites) to the 1-position, as seen in this compound, appears to confer a distinct pharmacological profile, directing its activity towards the CRTH2 receptor and the inflammatory cascade.

Preclinical Biological Activity Research of 2 4 Hydroxy 1h Indol 1 Yl Acetic Acid Derivatives

In Vitro Cellular Assays in Defined Cell Lines

Assessment of Anti-inflammatory Modulations

Derivatives of indole-1-acetic acid have been identified as potential anti-inflammatory agents. nih.gov Research into hybrid molecules containing both imidazole (B134444) and indole (B1671886) nuclei has demonstrated promising anti-inflammatory activity. nih.gov For instance, compounds such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52) were shown to reduce leukocyte migration and the release of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in cellular models. nih.gov

Another study highlighted the anti-inflammatory potential of Indoximod (1-methyl-DL-tryptophan), an indoleamine 2,3-dioxygenase (IDO) pathway modulator, in an acetic acid-induced colitis model. mdpi.com Treatment with Indoximod led to a significant downregulation of Toll-like receptor 4 (TLR4) and a reduction in TNF-α levels, suggesting a potent anti-inflammatory effect by modulating crucial inflammatory signaling pathways. mdpi.com The anti-inflammatory activity of some derivatives is also linked to the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound/Derivative | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Indole-imidazolidine derivatives (LPSF/NN-52, LPSF/NN-56) | Air pouch and peritonitis models | Reduction in leukocyte migration; Decreased release of TNF-α and IL-1β. nih.gov | nih.gov |

Investigations into Potential Antioxidant Actions

Indole acetic acid and its derivatives have been investigated for their antioxidant properties. nih.gov While some studies suggest that indole acetic acid's metabolism can produce reactive oxygen species in the presence of peroxidase, other in vitro studies indicate it possesses antioxidant capabilities comparable to other indolic compounds. nih.gov

A study on (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives, which share structural motifs, evaluated their antioxidant capacity through assays like DPPH radical scavenging and lipid peroxidation suppression. mdpi.com The compound {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid, in particular, demonstrated powerful antioxidative action. mdpi.com Similarly, research on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid derivatives confirmed good antioxidant activity, often evaluated using the DPPH free radical-scavenging model. researchgate.net The presence of hydroxyl groups is often considered significant for the antioxidant activities of these compounds. researchgate.net

In one study involving rat liver, administration of indole acetic acid led to a significant decrease in lipid peroxidation levels and modulated the activity of antioxidant enzymes such as catalase and glutathione (B108866) peroxidase. nih.gov

Cellular Responses in Oncological Research Models

The anticancer potential of indole derivatives has been explored in various cancer cell lines. For example, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives showed selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov Compounds from this series, particularly 4g, 4a, and 4c, exhibited potent anticancer activity with low IC50 values. Their mechanism of action was linked to inducing cell cycle arrest at the S and G2/M phases. nih.gov

Furthermore, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives displayed significant antiproliferative activities against several cancer cell lines, including the A549 lung cancer cell line. mdpi.com Indolyl-1,2,4-triazole hybrids have also been developed as dual inhibitors targeting EGFR/PARP-1 in breast and liver cancer cells. researchgate.net The research into indole acetic acid sulfonate derivatives has also highlighted their potential in cancer treatment through the inhibition of ectonucleotidases, which are involved in the tumor microenvironment. nih.govresearchgate.net

Table 2: Cytotoxic Activity of Indole Derivatives in Cancer Cell Lines

| Compound/Derivative Series | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(thiophen-2-yl)-1H-indole derivative (4g) | HCT-116 (Colon) | 7.1 ± 0.07 µM | nih.gov |

| 2-(thiophen-2-yl)-1H-indole derivative (4a) | HCT-116 (Colon) | 10.5 ± 0.07 µM | nih.gov |

| 2-(thiophen-2-yl)-1H-indole derivative (4c) | HCT-116 (Colon) | 11.9 ± 0.05 µM | nih.gov |

Enzyme Inhibition Profiling and Kinetic Studies

Derivatives of indole acetic acid have been shown to inhibit various enzymes implicated in disease. A series of indole acetic acid sulfonate derivatives demonstrated notable inhibitory activity against ectonucleotidases, including h-ENPP1, h-ENPP3, and tissue-nonspecific alkaline phosphatase (h-TNAP). nih.gov Several compounds in this class exhibited potent inhibition with IC50 values in the sub-micromolar range. nih.gov

In the context of neurodegenerative diseases, indole-isoxazole carbohydrazide (B1668358) derivatives have been evaluated as multi-target agents for Alzheimer's disease. nih.gov These compounds were tested as inhibitors of cholinesterases (AChE and BuChE) and β-secretase 1 (BACE1). One derivative, 5d, showed an IC50 value of 29.46 ± 0.31 µM against AChE, while another, 5j, was the most potent BACE1 inhibitor with an IC50 of 1.99 ± 0.15 µM. nih.gov

Additionally, (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives have been developed as multifunctional aldose reductase (ALR2) inhibitors. mdpi.com The compound {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (7l) was identified as the most potent, with an IC50 value of 0.789 μM and excellent selectivity for ALR2 over ALR1. mdpi.com

Table 3: Enzyme Inhibitory Activity of Selected Indole and Related Derivatives

| Derivative Series | Target Enzyme | Most Potent Compound | IC50 Value | Reference |

|---|---|---|---|---|

| Indole acetic acid sulfonates | Ectonucleotidases (e.g., h-ENPP1) | 5c, 5e, 5g, 5i, 5j | 0.32 to 0.81 µM | nih.gov |

| (5-hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acids | Aldose Reductase (ALR2) | 7l | 0.789 µM | mdpi.com |

| Indole-isoxazole carbohydrazides | Acetylcholinesterase (AChE) | 5d | 29.46 ± 0.31 µM | nih.gov |

Microbiological Activity Evaluations (e.g., Antibacterial, Antifungal)

The antimicrobial properties of indole derivatives are well-documented. nanobioletters.com Fused indolyl-containing 4-hydroxy-2-pyridones have shown improved in vitro antibacterial activity, particularly against multidrug-resistant (MDR) Gram-negative pathogens like Escherichia coli and Acinetobacter baumannii. nih.gov Compounds 6o and 6v from this series demonstrated MIC90 values against E. coli of 0.5–1 μg/mL. nih.gov These compounds act as non-fluoroquinolone inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). nih.gov

Similarly, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have shown significant activity against Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans. mdpi.com Notably, indolylbenzo[d]imidazoles 3ao and 3aq were highly active against staphylococci, with Minimum Inhibitory Concentration (MIC) values below 1 µg/mL. mdpi.com

Another class, 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives, exhibited better antibacterial potency than ampicillin (B1664943) against all tested bacteria and a higher degree of antifungal activity than reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov

Table 4: Antimicrobial Activity of Selected Indole Derivatives

| Derivative Series | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 5-Indolyl-4-hydroxy-2-pyridones (6o, 6v) | Escherichia coli | 0.5–1 µg/mL (MIC90) | nih.gov |

| 5-Indolyl-4-hydroxy-2-pyridones (6o, 6v) | Acinetobacter baumannii | 8–16 µg/mL (MIC90) | nih.gov |

| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus (including MRSA) | < 1 µg/mL | mdpi.com |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 µg/mL | mdpi.com |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 µg/mL | mdpi.com |

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Hybrid Indole (B1671886) Scaffolds

The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, and future research will capitalize on this by designing and synthesizing novel hybrid molecules that combine the 2-(4-hydroxy-1H-indol-1-yl)acetic acid scaffold with other pharmacophores. tudublin.ie This approach aims to create multifunctional molecules with enhanced or entirely new biological activities.

One promising strategy involves fusing the indole core with other heterocyclic systems known for their biological relevance, such as 1,2,4-triazole. nih.gov The goal is to develop unique molecular frameworks that may exhibit synergistic effects. For instance, combining the indole moiety with a substituted phenyl group via a triazole linker creates a hybrid structure with multiple interaction points for biological targets. nih.gov Another approach is the creation of indole-caffeic acid amide hybrids, which leverages the known properties of both scaffolds. mdpi.com The design of such hybrids often involves computational modeling to predict their interaction with specific biological targets, followed by multi-step synthesis to produce the final compounds. mdpi.com

Synthetic strategies for these novel scaffolds are becoming increasingly sophisticated. Classic reactions like the Vielsmeier-Haack reaction for indole functionalization, followed by oxidation and esterification, provide the foundational indole building blocks. nih.gov These intermediates can then be coupled with other synthesized moieties using modern synthetic methods, such as those involving coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to form stable amide bonds. mdpi.com The characterization of these new chemical entities relies heavily on techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm their structure and purity. nih.govmdpi.com

Table 1: Examples of Synthetic Strategies for Indole Hybrids

| Strategy | Description | Key Reagents | Target Hybrid Example |

|---|---|---|---|

| Triazole Linkage | Vielsmeier-Haack reaction on indole, followed by oxidation, esterification, and hydrazide formation, before coupling with a triazole precursor. nih.gov | POCl₃, DMF, KMnO₄, H₂SO₄, Hydrazine monohydrate. nih.gov | Indole-Triazole Hybrids. nih.gov |

| Amide Linkage | Amide formation reaction between an amino-functionalized indole and various carboxylic acid derivatives using coupling agents. mdpi.com | EDCI, HOBt, DIPEA. mdpi.com | Indole-Caffeic Acid Amides. mdpi.com |

| Chalcone Formation | Claisen-Schmidt condensation between an indole-based ketone and an aromatic aldehyde to form indole-chalcone hybrids. researchgate.net | Base catalyst (e.g., NaOH, KOH). | Indole-Chalcone Hybrids. researchgate.net |

These synthetic endeavors are not merely academic exercises; they are driven by the quest for molecules with specific functionalities, such as probes for studying cellular pathways or potential modulators of biological processes.

Application of Advanced Omics Technologies in Mechanistic Discovery

Understanding the precise biological mechanisms through which this compound and its novel hybrid derivatives exert their effects is a critical future direction. Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased approach to achieve this. researchgate.net These high-throughput methods allow for a comprehensive analysis of the global changes occurring within a biological system in response to a chemical compound. mdpi.com

The application of multi-omics can reveal the molecular pathways and cellular processes modulated by an indole-based compound. mdpi.com For example, transcriptomics (e.g., RNA-seq) can identify changes in gene expression, pointing towards specific signaling pathways that are activated or inhibited. mdpi.com Proteomics, often utilizing high-resolution mass spectrometry, can then confirm whether these changes in gene expression translate to alterations at the protein level and can also identify post-translational modifications. nih.gov Metabolomics, which profiles the small-molecule metabolites in a cell or tissue, can provide a functional readout of the physiological state and reveal downstream effects on metabolic pathways. researchgate.net

Table 2: Omics Technologies for Mechanistic Discovery

| Omics Technology | Biological Molecules Analyzed | Potential Insights for Indole Research |

|---|---|---|

| Transcriptomics | RNA transcripts | Identification of genes and signaling pathways whose expression is altered by the compound. mdpi.com |

| Proteomics | Proteins | Characterization of changes in protein abundance, interactions, and post-translational modifications. nih.gov |

| Metabolomics | Metabolites (e.g., lipids, amino acids) | Revealing alterations in metabolic pathways and identifying functional biomarkers of the compound's activity. researchgate.net |

| Interactomics | Molecular Interactions (e.g., protein-protein, protein-RNA) | Mapping the network of molecular interactions perturbed by the compound. mdpi.com |

By integrating data from these different omics layers, researchers can construct a comprehensive picture of a compound's mechanism of action. nih.gov This systems-level understanding is invaluable for validating the molecular targets of a research probe and for identifying potential off-target effects, thereby guiding the future design of more specific and potent derivatives.

Development of Targeted Delivery Systems for Research Probes

To effectively use this compound or its derivatives as research probes in complex biological systems (e.g., in vivo models), it is often necessary to control their delivery to specific cells, tissues, or organs. The development of targeted delivery systems represents a significant emerging research avenue. These systems aim to enhance the concentration of the compound at the desired site of action while minimizing exposure to non-target areas.

A variety of micro- and nano-sized carriers are being explored for targeted delivery. mdpi.com These include:

Nanoparticles: Polymeric nanoparticles, such as those made from chitosan, can encapsulate indole compounds. These particles can be coated with pH-sensitive polymers like Eudragit S-100 to ensure their passage through the stomach and release in the more neutral or basic environment of the intestines. mdpi.com

Hydrogels: These are water-swollen polymer networks that can be loaded with chemical compounds. An innovative approach involves incorporating gas vesicles into the hydrogel. These nanostructures allow the hydrogel to be imaged using standard diagnostic ultrasound and can be collapsed with a focused ultrasound pulse, triggering the rapid, localized release of the payload. nih.gov

Magnetic Carriers: This strategy involves incorporating magnetic nanoparticles into the delivery vehicle. An external magnetic field can then be used to guide the carrier to a specific location within the body. mdpi.com This includes systems like magnetic liposomes and microfibers. mdpi.com

Microrobots: These are microscopic devices, often composed of a gel for carrying a payload and a magnetic component for steering, that can be navigated through complex biological environments, such as the gastrointestinal tract, to a target site. umich.edu

These advanced delivery systems will be instrumental for conducting precise in vivo studies, allowing researchers to investigate the effects of indole-based probes with a high degree of spatial and temporal control. mdpi.com

Collaborative Interdisciplinary Research Initiatives

The complexity of modern chemical and biological research necessitates a departure from siloed approaches. The future advancement of research on this compound and its derivatives will heavily rely on collaborative, interdisciplinary initiatives. These collaborations will bring together experts from diverse fields to accelerate discovery and innovation.

Key collaborative frameworks will include:

Chemists and Biologists: Synthetic chemists will focus on designing and creating novel indole hybrids, while cellular and molecular biologists will perform the in vitro and in vivo evaluations to determine their activity and mechanism of action.

Computational Scientists and Experimentalists: Computational biologists and bioinformaticians will analyze the large datasets generated by omics technologies to build predictive models of compound activity. researchgate.net These models will, in turn, guide experimentalists in designing more focused and informative experiments.

Material Scientists and Pharmacologists: Experts in materials science and nanotechnology will engineer and fabricate the sophisticated targeted delivery systems required for in vivo research. mdpi.com Pharmacologists will then use these systems to study the compound's effects in relevant physiological and disease models.

Academia and Industry: Partnerships between academic research institutions and private sector companies can bridge the gap between fundamental discovery and the development of practical applications for novel chemical tools.

Such interdisciplinary efforts will create a synergistic research environment where challenges in synthesis, mechanistic understanding, and application can be addressed more effectively, paving the way for significant breakthroughs in the utility of indole-based chemical probes.

Q & A

Q. What are the recommended synthetic routes for 2-(4-hydroxy-1H-indol-1-yl)acetic acid in laboratory settings?

Methodological Answer:

- Indole Functionalization : Start with 4-hydroxyindole as the core structure. Protect the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions during acetic acid coupling .

- Acetic Acid Coupling : React the protected indole with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

- Deprotection : Remove the TBS group using tetrabutylammonium fluoride (TBAF) in THF, followed by acidification to isolate the final product. Yield optimization (~65–75%) requires careful control of stoichiometry and reaction time .

Q. Which analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (95:5 to 5:95 over 30 min). Detect impurities at 254 nm; ESI-MS confirms molecular ion [M+H]+ at m/z 206.1 .

- NMR Spectroscopy : ¹H NMR (DMSO-d6) should show characteristic signals: δ 10.2 (indole NH), δ 6.8–7.2 (aromatic protons), and δ 3.8 (CH₂COO⁻). Compare with reference data to identify contaminants .

- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content (±0.3% theoretical) to confirm stoichiometric purity .

Q. How can titration methods determine the acid dissociation constant (pKa) of this compound?

Methodological Answer:

- Potentiometric Titration : Dissolve the compound (0.1 mmol) in 50 mL deionized water. Titrate with 0.01 M NaOH under nitrogen atmosphere. Use a pH meter to plot titration curves; the pKa (~4.2–4.5) corresponds to the midpoint of the buffering region .

- UV-Vis Spectroscopy : Monitor absorbance changes at 280 nm (indole π→π* transitions) across pH 2–7. The inflection point aligns with pKa .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of this compound?

Methodological Answer:

- Geometry Optimization : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize the structure. Compare calculated bond lengths (e.g., C-O at 1.36 Å) with X-ray crystallography data .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps (~4.5 eV) to predict reactivity. The hydroxy group lowers the HOMO energy, reducing electrophilic attack susceptibility .

- Vibrational Assignments : Match computed IR frequencies (e.g., O-H stretch at 3400 cm⁻¹) with experimental FT-IR spectra to validate conformers .

Q. How can researchers resolve discrepancies in NMR data during structural characterization?

Methodological Answer:

- 2D NMR Techniques : Perform HSQC and HMBC to assign ambiguous proton signals. For example, cross-peaks between the acetic acid CH₂ (δ 3.8) and indole C-1 (δ 125 ppm) confirm connectivity .

- Dynamic Effects : Account for tautomerism (e.g., keto-enol equilibria) by acquiring spectra at variable temperatures (25–60°C). Line broadening at δ 10.2 (NH) indicates exchange processes .

- Theoretical vs. Experimental Shifts : Use GIAO (Gauge-Independent Atomic Orbital) calculations in DFT to predict ¹³C NMR shifts. Deviations >2 ppm suggest conformational flexibility or solvent effects .

Q. What strategies mitigate by-product formation during synthesis?

Methodological Answer:

- By-product Identification : Common by-products include dimerized indole derivatives (e.g., via C-3 coupling). LC-MS (negative ion mode) detects [M-H]⁻ ions at m/z 409 .

- Reaction Optimization : Reduce temperature to 50°C and use a slow addition rate for bromoacetic acid to minimize dimerization. Add 2,6-lutidine as a proton scavenger .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane 3:7) to separate by-products. Recrystallization from ethanol/water (7:3) improves purity to >98% .

Q. How does the 4-hydroxy group influence the compound’s reactivity in biological systems?

Methodological Answer:

- Hydrogen Bonding : The hydroxyl group forms H-bonds with enzyme active sites (e.g., tyrosine kinases), enhancing binding affinity. Docking simulations (AutoDock Vina) show ΔG ~-8.2 kcal/mol .

- Oxidative Stability : Cyclic voltammetry reveals oxidation peaks at +0.75 V (vs. Ag/AgCl), indicating susceptibility to radical formation. Stabilize solutions with 0.1% ascorbic acid .

- Metabolic Pathways : Radiolabeled studies (¹⁴C tracking) show hepatic glucuronidation as the primary detoxification route. Monitor via HPLC with radiochemical detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.